The Discovery and Isolation of Crenatoside from Orobanche crenata: A Technical Guide
The Discovery and Isolation of Crenatoside from Orobanche crenata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of crenatoside, a phenylpropanoid glycoside first identified in the parasitic plant Orobanche crenata. This document details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and explores its biosynthetic origins.
Introduction
Orobanche crenata, commonly known as crenate broomrape, is a parasitic plant that poses a significant threat to various crops. Beyond its agricultural impact, it has been a subject of phytochemical interest. In 1993, a novel phenylpropanoid glycoside, named crenatoside, was discovered and isolated from the aerial parts of this plant.[1][2] This discovery has opened avenues for investigating its potential biological activities and applications. This guide serves as a technical resource for researchers interested in the isolation of crenatoside and the exploration of its properties.
Physicochemical Properties and Spectroscopic Data
Crenatoside (C₂₉H₃₄O₁₅) is a complex glycoside with a molecular weight of 622.6 g/mol .[3] Its structure has been elucidated through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of Crenatoside
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₄O₁₅ | [3] |
| Molecular Weight | 622.6 g/mol | [3] |
| XLogP3-AA | -1.4 | PubChem CID: 44593361 |
| Hydrogen Bond Donor Count | 8 | PubChem CID: 44593361 |
| Hydrogen Bond Acceptor Count | 15 | PubChem CID: 44593361 |
| Rotatable Bond Count | 7 | PubChem CID: 44593361 |
Table 2: ¹H-NMR and ¹³C-NMR Spectroscopic Data for Crenatoside
The following tables summarize the key NMR spectral data for crenatoside, which are essential for its identification and structural confirmation.
(Note: The following data is a representative compilation from publicly available spectral databases. Researchers should refer to the primary literature for detailed assignments and experimental conditions.)
| ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| 7.58 (d, J=15.9 Hz, 1H) | 166.7 |
| 7.04 (d, J=2.0 Hz, 1H) | 148.6 |
| 6.93 (dd, J=8.2, 2.0 Hz, 1H) | 145.9 |
| 6.77 (d, J=8.2 Hz, 1H) | 145.0 |
| 6.68 (d, J=2.0 Hz, 1H) | 126.6 |
| 6.65 (dd, J=8.1, 2.0 Hz, 1H) | 121.9 |
| 6.55 (d, J=8.1 Hz, 1H) | 116.1 |
| 6.27 (d, J=15.9 Hz, 1H) | 115.3 |
| 5.18 (d, J=1.5 Hz, 1H) | 114.5 |
| 4.93 (m, 1H) | 102.9 |
| 4.38 (d, J=7.9 Hz, 1H) | 98.2 |
| ... | ... |
Experimental Protocols
The isolation and purification of crenatoside from Orobanche crenata involves a multi-step process combining extraction and chromatographic techniques. The following protocol is based on the initial discovery and subsequent phytochemical studies.
Plant Material Collection and Preparation
Fresh aerial parts of Orobanche crenata are collected, air-dried, and then coarsely powdered. This initial preparation is crucial for efficient solvent extraction.
Extraction
The powdered plant material is exhaustively extracted with 90% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate crenatoside.
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Column Chromatography (CC): The crude extract is first fractionated on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Preparative Thin Layer Chromatography (pTLC): Fractions containing crenatoside are further purified using pTLC on silica gel plates with a solvent system of chloroform-methanol-water.
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Sephadex LH-20 Column Chromatography: A final purification step is often carried out on a Sephadex LH-20 column, eluting with methanol, to remove any remaining impurities and yield pure crenatoside.
Biosynthesis and Potential Signaling Pathways
Crenatoside belongs to the phenylpropanoid class of secondary metabolites. The biosynthesis of phenylpropanoids starts from the amino acid phenylalanine.[4][5] A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various cinnamic acid derivatives, which are the precursors for a wide array of compounds, including phenylpropanoid glycosides.[4][5][6][7][8]
The specific signaling pathways directly modulated by crenatoside are not yet fully elucidated. However, many phenylpropanoid glycosides are known to possess antioxidant and anti-inflammatory properties. These activities are often mediated through the modulation of key signaling pathways such as the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[9][10][11][12][13][14][15][16][17][18][19][20] The NF-κB pathway is a central regulator of inflammation, while the Nrf2 pathway is a master regulator of the antioxidant response. Given the structural similarities of crenatoside to other bioactive phenylpropanoid glycosides, it is plausible that it may also exert its biological effects through these pathways. Further research is required to confirm the specific molecular targets and signaling cascades affected by crenatoside.
Conclusion
This technical guide has summarized the key information regarding the discovery and isolation of crenatoside from Orobanche crenata. The provided experimental protocols and data tables offer a valuable resource for researchers aiming to isolate and study this compound. While the precise biological activities and mechanisms of action of crenatoside are still under investigation, its classification as a phenylpropanoid glycoside suggests potential antioxidant and anti-inflammatory properties that warrant further exploration. Future research should focus on elucidating the specific signaling pathways modulated by crenatoside to fully understand its therapeutic potential.
References
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